SB 204741

Description

Properties

IUPAC Name |

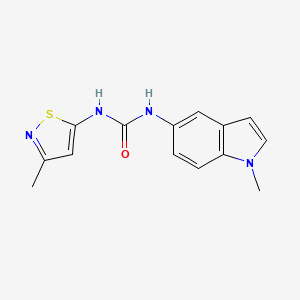

1-(1-methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-9-7-13(20-17-9)16-14(19)15-11-3-4-12-10(8-11)5-6-18(12)2/h3-8H,1-2H3,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFUFHFQWXDVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)NC2=CC3=C(C=C2)N(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390956 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152239-46-8 | |

| Record name | SB 204741 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152239-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-204741 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152239468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)-urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-204741 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHM49MS42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of SB 204741

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] With a high affinity for this receptor subtype, it displays approximately 135-fold selectivity over the 5-HT2C receptor and even greater selectivity over the 5-HT2A receptor.[1] This makes SB 204741 an invaluable tool in pharmacological research for elucidating the physiological and pathological roles of the 5-HT2B receptor. Its utility spans from in vitro functional assays to in vivo models of disease, particularly in studies related to cardiovascular and fibrotic conditions. This document provides a comprehensive overview of its core physicochemical properties, relevant signaling pathways, and detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical characteristics of SB 204741 are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea | [1] |

| CAS Number | 152239-46-8 | |

| Chemical Formula | C₁₄H₁₄N₄OS | |

| Molecular Weight | 286.35 g/mol | |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% to >98% | [3] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| logP | Data not readily available | |

| pKa | Data not readily available | |

| Binding Affinity (pKi) | 7.1 | [4] |

| Functional Activity (pA₂) | 7.95 | [3] |

| Solubility | - DMSO: Soluble to 100 mM - Ethanol: Soluble to 20 mM - DMF: 30 mg/mL | [3] |

| Storage (Solid) | Room temperature | |

| Storage (In Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) | [4] |

Signaling Pathways Modulated by SB 204741

SB 204741 exerts its effects by blocking the 5-HT2B receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G₁₁ family of G proteins. Activation of the 5-HT2B receptor by its endogenous ligand, serotonin (5-HT), initiates a cascade of intracellular signaling events. By antagonizing this receptor, SB 204741 effectively inhibits these downstream pathways.

The canonical signaling pathway initiated by 5-HT2B receptor activation involves the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

Beyond the canonical Gq pathway, the 5-HT2B receptor can also engage non-canonical pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in cell proliferation and differentiation. SB 204741 has been shown to attenuate signaling through MAPK pathways (p38 and JNK) and inhibit apoptosis.

Experimental Protocols

Synthesis of SB 204741

The synthesis of N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea (SB 204741) was first reported by Forbes et al. in 1995.[5] While the detailed step-by-step protocol is outlined in the original publication, the general approach involves the coupling of two key heterocyclic intermediates, a substituted indole and a substituted isothiazole, via a urea linkage. This class of diaryl ureas has proven to be a rich source of selective receptor antagonists.

In Vitro Functional Assay: Rat Stomach Fundus Contraction

A classic and robust method to functionally characterize 5-HT2B receptor ligands is the isolated rat stomach fundus preparation, a tissue that endogenously expresses a high density of these receptors.[3]

Objective: To determine the antagonist activity of SB 204741 against 5-HT-induced muscle contraction.

Materials:

-

Male Wistar rats (200-250g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Serotonin (5-HT) creatinine sulfate salt

-

SB 204741

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect the stomach.

-

Isolate the fundus portion and remove the contents.

-

Cut longitudinal muscle strips (approximately 1.5 mm wide x 10 mm long).

-

Suspend the strips in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

-

Equilibration:

-

Apply a resting tension of 1.0 g to each tissue strip.

-

Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15 minutes.

-

-

Antagonist Incubation:

-

For antagonist testing, pre-incubate the tissue strips with varying concentrations of SB 204741 (or vehicle control) for 30 minutes prior to agonist addition.

-

-

Agonist Challenge:

-

Generate a cumulative concentration-response curve for 5-HT by adding the agonist in a stepwise manner.

-

Record the isometric contractions until a maximal response is achieved.

-

-

Data Analysis:

-

Measure the peak contractile response at each 5-HT concentration.

-

Plot the concentration-response curves in the absence and presence of SB 204741.

-

Calculate the pA₂ value for SB 204741 using a Schild plot analysis to quantify its antagonist potency.

-

In Vivo Model: Isoproterenol-Induced Myocardial Remodeling in Rats

SB 204741 has been investigated for its protective effects in cardiovascular models.

Objective: To assess the effect of SB 204741 on cardiac remodeling induced by chronic β-adrenergic stimulation.

Materials:

-

Male Wistar rats

-

Isoproterenol hydrochloride

-

SB 204741

-

Saline solution

-

Equipment for hemodynamic measurements (e.g., pressure-volume catheter)

-

Histology and molecular biology reagents

Methodology:

-

Animal Groups:

-

Divide rats into several groups: Control, Isoproterenol-only, and Isoproterenol + SB 204741 (at various doses).

-

-

Induction of Myocardial Remodeling:

-

Administer isoproterenol (e.g., 85 mg/kg, subcutaneously) daily for a specified period (e.g., 14 days) to induce cardiac hypertrophy and fibrosis.

-

-

Drug Administration:

-

Administer SB 204741 (e.g., 0.25-1.0 mg/kg, intraperitoneally) daily, typically starting concurrently with or prior to isoproterenol treatment.[4]

-

-

Endpoint Analysis:

-

At the end of the treatment period, perform terminal experiments.

-

Hemodynamic Assessment: Measure cardiac function parameters such as blood pressure, heart rate, and left ventricular developed pressure.

-

Histopathology: Harvest hearts, weigh them, and process tissues for histological staining (e.g., H&E for cell size, Masson's trichrome for fibrosis).

-

Biochemical and Molecular Analysis: Analyze heart tissue homogenates for markers of hypertrophy (e.g., ANP, BNP), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., caspase-3, Bax/Bcl-2 ratio).[4]

-

-

Data Analysis:

-

Statistically compare the data from the different treatment groups to determine the effect of SB 204741 on isoproterenol-induced cardiac remodeling.

-

References

- 1. SB-204741 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea: a novel, high-affinity 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: SB 204741 - A Potent and Selective 5-HT2B Receptor Antagonist

This technical guide provides an in-depth overview of SB 204741, a key research tool for investigating the physiological and pathological roles of the 5-HT2B receptor. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its molecular characteristics, mechanism of action, and experimental applications.

Core Molecular and Chemical Properties

SB 204741 is a synthetic compound known for its high affinity and selectivity as an antagonist for the serotonin 5-HT2B receptor.[1] Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Weight | 286.35 g/mol | [2] |

| Chemical Formula | C₁₄H₁₄N₄OS | |

| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea | [2] |

| CAS Number | 152239-46-8 |

Mechanism of Action and Signaling Pathways

SB 204741 exerts its effects by competitively blocking the 5-HT2B receptor, a member of the G protein-coupled receptor (GPCR) family.[1] The 5-HT2B receptor is primarily coupled to Gq/11 proteins.[3][4][5] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the receptor initiates a signaling cascade that SB 204741 effectively inhibits.

The canonical signaling pathway for the 5-HT2B receptor begins with the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG concertedly activate protein kinase C (PKC).[6]

Downstream of this primary pathway, 5-HT2B receptor activation has been shown to influence other significant signaling cascades, including the mitogen-activated protein kinase (MAPK) and the PI3K/Akt/mTOR pathways, which are implicated in cellular processes like proliferation and survival.[4]

Quantitative Data: Potency and Selectivity

SB 204741 is distinguished by its potent antagonism at the 5-HT2B receptor and its high selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors. This selectivity is crucial for minimizing off-target effects in experimental settings.

| Parameter | Receptor | Value | References |

| pA₂ | 5-HT2B | 7.95 | [7] |

| pKᵢ | 5-HT2B | 7.1 - 7.95 | [2][3][8][9] |

| pKᵢ | 5-HT2C | 5.82 | [7] |

| pKᵢ | 5-HT2A | < 5.2 | [7] |

| Selectivity | > 135-fold over 5-HT2C | [1][7] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKᵢ is the negative logarithm of the inhibition constant.

Experimental Protocols

SB 204741 is a versatile tool used in a wide range of in vitro and in vivo studies to probe the function of the 5-HT2B receptor.

In Vitro: Isolated Rat Stomach Fundus Contraction Assay

This assay is a classic method to evaluate the activity of 5-HT2B receptor ligands, as the rat stomach fundus has a high expression of this receptor.[10]

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the stomach fundus is isolated and cut into longitudinal strips.

-

Mounting: The strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the buffer being replaced every 15 minutes.

-

Antagonist Incubation: SB 204741 is added to the organ bath at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and incubated for a set period (e.g., 30 minutes) to allow for receptor binding. A control tissue receives only the vehicle (e.g., DMSO).

-

Agonist Challenge: A cumulative concentration-response curve is generated by adding a 5-HT2B agonist, such as 5-HT, in a stepwise manner.

-

Data Acquisition: The isometric contractions of the muscle strips are recorded using a force-displacement transducer. The antagonistic effect of SB 204741 is determined by the rightward shift of the agonist's concentration-response curve.

In Vivo: Rodent Model of Pulmonary Hypertension

The 5-HT2B receptor is implicated in the pathophysiology of pulmonary arterial hypertension (PAH), making SB 204741 a valuable tool for in vivo studies in this disease area.[3]

Methodology:

-

Disease Induction: PAH is induced in rodents (e.g., rats or mice) through methods such as a single subcutaneous injection of monocrotaline or the Sugen/hypoxia model.

-

Animal Groups: Animals are randomly assigned to different groups: a sham control group, a PAH + vehicle group, and one or more PAH + SB 204741 treatment groups at varying doses (e.g., 0.25 - 1.0 mg/kg/day).[9][11]

-

Drug Administration: SB 204741 is typically dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO) and administered daily via intraperitoneal (i.p.) injection or oral gavage for a specified duration (e.g., 2-4 weeks).[9][11]

-

Endpoint Measurement: At the end of the study period, key indicators of PAH are measured. This includes hemodynamic assessments like right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Histological Analysis: Following euthanasia, the heart and lungs are excised. The degree of right ventricular hypertrophy is assessed by calculating the Fulton index (the ratio of the right ventricle weight to the left ventricle plus septum weight). Lung tissue is processed for histological analysis to evaluate pulmonary vascular remodeling.

References

- 1. SB-204741 - Wikipedia [en.wikipedia.org]

- 2. abcam.com [abcam.com]

- 3. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. SB 204741 | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibitory effect of 5-hydroxytryptamine on rat stomach fundus: mediated indirectly by activation of noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of the 5-HT2B Receptor in Pulmonary Arterial Hypertension

This technical guide provides a comprehensive overview of the critical role of the 5-hydroxytryptamine 2B (5-HT2B) receptor in the pathophysiology of Pulmonary Arterial Hypertension (PAH). It consolidates key research findings, presents quantitative data for comparative analysis, details common experimental protocols, and illustrates core concepts through signaling and workflow diagrams.

Introduction: The 5-HT2B Receptor and Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure and vascular remodeling, leading to right ventricular failure and death.[1] A significant body of evidence has implicated the serotonin (5-hydroxytryptamine, 5-HT) signaling pathway in the pathogenesis of PAH.[2][3] Historically, the link was strongly suggested by the increased risk of PAH associated with serotonergic appetite-suppressant drugs like fenfluramine.[2][4]

The 5-HT2B receptor, a G-protein coupled receptor, has emerged as a key mediator in this process. In healthy individuals, its expression in the pulmonary vasculature is low. However, in both human PAH patients and animal models of the disease, there is a substantial increase in 5-HT2B receptor expression in pulmonary arteries.[5][6] Activation of these overexpressed receptors is now understood to be a critical step in the development and progression of PAH, driving many of its hallmark pathological features.[5][6]

Pathophysiological Role of the 5-HT2B Receptor in PAH

The 5-HT2B receptor contributes to PAH through multiple mechanisms, primarily affecting the cellular components of the pulmonary arterioles.

-

Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation and Migration: Activation of the 5-HT2B receptor is a potent stimulus for the proliferation and migration of PASMCs.[3][4] This contributes directly to the thickening of the medial layer of pulmonary arteries, a key feature of vascular remodeling in PAH.[3]

-

Vasoconstriction: The 5-HT2B receptor mediates vasoconstriction in pulmonary arteries, particularly in the context of PAH where its expression is elevated.[7] This contributes to the increased pulmonary vascular resistance seen in the disease.

-

Vascular Remodeling and Fibrosis: Beyond promoting PASMC growth, 5-HT2B receptor signaling is linked to broader vascular remodeling, including the muscularization of previously non-muscular distal arterioles.[1][8] It also plays a role in perivascular fibrosis, further stiffening the blood vessels.[9][10] This process involves the activation of transforming growth factor-beta (TGF-β) signaling, a key pathway in fibrosis.[5][6]

-

Contribution of Bone Marrow Progenitor Cells: Research has shown that 5-HT2B receptor activation is critical for the mobilization and recruitment of bone marrow-derived progenitor cells to the lungs, which then contribute to vascular remodeling.[11] Mice with 5-HT2B receptors eliminated specifically on bone marrow cells are resistant to developing experimental PAH.[11]

Key Signaling Pathways

Activation of the 5-HT2B receptor initiates a cascade of intracellular signaling events that drive the pathological changes of PAH. The canonical pathway involves coupling to Gαq/11 proteins, though crosstalk with other pathways is evident.

The consequences of 5-HT2B activation extend beyond this primary pathway, integrating with other pro-pathogenic signaling networks, notably TGF-β and Src kinase, to promote fibrosis and remodeling.

Quantitative Data Summary

The therapeutic potential of targeting the 5-HT2B receptor has been extensively evaluated in preclinical animal models of PAH. The following tables summarize key quantitative findings from studies using selective 5-HT2B antagonists.

Table 1: Efficacy of 5-HT2B Antagonists in Preclinical PAH Models

| Compound | Animal Model | Key Outcomes | Reference |

| VU6047534 | Sugen/Hypoxia (Mouse) | Prevention: Significantly decreased Right Ventricular Systolic Pressure (RVSP) and Fulton Index (RV/LV+S). Reduced number of muscularized small vessels. | [4][8][12] |

| Intervention: Significantly reduced RVSP after disease establishment. | [8][12] | ||

| SB204741 | Sugen/Hypoxia (Mouse) | Prevention: Prevented RVSP elevation and reduced muscularization of small vessels. | [8] |

| Pulmonary Artery Banding (Mouse) | Intervention: Reduced right ventricular fibrosis and improved heart function. | [10] | |

| C-122 | Monocrotaline (Rat) | Prevention: Prevented MCT-induced elevation in pulmonary arterial pressure (19 ± 0.9 mmHg vs. 28 ± 2 mmHg in vehicle). Prevented RV hypertrophy (RV wt./body wt. 0.52 ± 0.02 vs. 0.64 ± 0.04). Reduced muscularization of pulmonary arterioles (23% vs. 56% in vehicle). | [1][9] |

| Terguride | Monocrotaline (Rat) | Intervention: Significantly reduced pulmonary pressure and arterial wall thickening. | [9] |

| Pulmonary Artery Banding (Mouse) | Intervention: Reduced right ventricular fibrosis and improved heart function. | [10] |

Table 2: Pharmacological Profile of Select 5-HT2B Antagonists

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| C-122 | 5-HT2B | 5.2 | 6.9 | [1][9] |

| Terguride | 5-HT2A / 5-HT2B | Potent antagonist | - | [10][13] |

| VU6047534 | 5-HT2B | High Potency | - | [4][12] |

Experimental Protocols

Reproducible and robust experimental models are crucial for studying the role of the 5-HT2B receptor in PAH. Below are detailed methodologies for commonly cited experiments.

Protocol 1: Sugen/Hypoxia (Su/Hx) Induced PAH in Mice

This model is widely used as it recapitulates many features of human PAH, including severe, progressive vascular remodeling.

-

Animal Model: C57BL/6J mice are commonly used.

-

Disease Induction:

-

A single subcutaneous injection of Sugen 5416 (SU5416), a VEGFR inhibitor, is administered at a dose of 20 mg/kg.[8]

-

Immediately following injection, animals are placed in a hypoxic environment (10% O₂) for 3 to 4 weeks.[8] Age-matched control animals are maintained in normoxic conditions (room air).

-

-

Pharmacological Intervention:

-

Prevention Studies: The 5-HT2B antagonist (e.g., VU6047534 at 10 mg/kg/day) is administered, often via a subcutaneously implanted osmotic pump, at the start of the hypoxic exposure.[8]

-

Intervention (Reversal) Studies: The disease is allowed to establish for a period (e.g., 2 weeks) before administration of the antagonist begins for the remainder of the study.[12]

-

-

Endpoint Analysis:

-

Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the dry weights (RV/[LV+S]), known as the Fulton Index, is calculated as a measure of RV hypertrophy.[4]

-

Vascular Remodeling: Lungs are perfused, fixed, and sectioned. Pulmonary arterioles (typically categorized by size, e.g., 25-100 µm) are stained (e.g., with alpha-smooth muscle actin) and scored as non-muscularized, partially muscularized, or fully muscularized to quantify vascular remodeling.[8]

Protocol 2: In Vitro PASMC Proliferation Assay

This assay is used to directly assess the mitogenic effect of 5-HT and the inhibitory potential of 5-HT2B antagonists on pulmonary artery smooth muscle cells.

-

Cell Culture: Primary human or animal PASMCs are isolated and cultured in appropriate smooth muscle growth medium.

-

Serum Starvation: To synchronize the cell cycle, cells are serum-starved (e.g., in basal medium with 0.1% serum) for 24-48 hours prior to the experiment.

-

Treatment:

-

Cells are pre-treated with the 5-HT2B antagonist at various concentrations or vehicle control for 1-2 hours.

-

Serotonin (5-HT) is then added at a concentration known to induce proliferation (e.g., 1 µM). Control wells receive vehicle only.

-

-

Proliferation Measurement (e.g., BrdU Assay):

-

After a set incubation period (e.g., 24 hours), a DNA synthesis label such as Bromodeoxyuridine (BrdU) is added to the wells for several hours.

-

Cells are then fixed, and an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is used for detection.

-

A colorimetric substrate is added, and the absorbance is read on a plate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

-

Therapeutic Implications and Conclusion

The indispensable role of the 5-HT2B receptor in driving the key pathological processes of PAH makes it a compelling therapeutic target.[12] Pharmacological blockade of this receptor has consistently shown the ability to not only prevent the development of experimental PAH but also to reverse established disease markers in animal models.[9][12]

A major challenge for clinical translation has been the expression of 5-HT2B receptors in the central nervous system (CNS), where their blockade could lead to undesirable neurological side effects.[4] This has spurred the development of novel, peripherally restricted 5-HT2B antagonists that are engineered to have limited penetration across the blood-brain barrier.[4][8][12] These next-generation compounds hold significant promise for selectively targeting the pulmonary vasculature without causing CNS-related adverse events.

References

- 1. C-122, a novel antagonist of serotonin receptor 5-HT2B, prevents monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Serotonin induces pulmonary artery smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension | Semantic Scholar [semanticscholar.org]

- 7. ahajournals.org [ahajournals.org]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Development of a Peripherally Restricted 5-HT2B Partial Agonist for Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

SB 204741: A Technical Guide for Investigating Serotonin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 204741 is a potent and selective antagonist of the serotonin 2B (5-HT2B) receptor, an indispensable tool for elucidating the multifaceted roles of serotonin signaling in both physiological and pathological processes. This document provides a comprehensive technical overview of SB 204741, including its pharmacological properties, detailed experimental protocols, and a summary of its applications in biomedical research. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of the 5-HT2B receptor's function in various biological systems.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological functions by acting on a diverse family of receptors. The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is implicated in a range of cellular processes, including cell proliferation and migration.[1] Its involvement in various pathologies, such as pulmonary hypertension, myocardial infarction, and valvular heart disease, has made it a significant target for drug discovery and development.[1]

SB 204741, with the chemical name N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea, was one of the first selective 5-HT2B receptor antagonists to be developed.[1][2] Its high affinity and selectivity for the 5-HT2B receptor over other 5-HT receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors, make it a valuable pharmacological tool.[2] This guide will delve into the technical details of using SB 204741 for the robust investigation of 5-HT2B-mediated signaling pathways.

Pharmacological Profile of SB 204741

The utility of SB 204741 as a research tool is defined by its potent and selective antagonism of the 5-HT2B receptor. Its pharmacological characteristics have been determined through various in vitro and in vivo studies.

Binding Affinity and Selectivity

SB 204741 exhibits high affinity for the 5-HT2B receptor, with reported pKi values of approximately 7.1 to 7.95.[1][3] Its selectivity is a key feature, displaying significantly lower affinity for other serotonin receptor subtypes. This selectivity is crucial for attributing observed pharmacological effects specifically to the blockade of the 5-HT2B receptor.

Table 1: Binding Affinities (pKi) and Potency (pA2) of SB 204741 at Serotonin Receptors

| Receptor Subtype | pKi Value | pA2 Value | Selectivity over 5-HT2B | Reference |

| 5-HT2B | 7.1 - 7.95 | 7.95 | - | [1][3] |

| 5-HT2C | 5.82 | - | ~135-fold | [2] |

| 5-HT2A | < 5.2 | - | >135-fold | |

| 5-HT1A, 1D, 1E, 3, 4 | - | - | High |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value denotes a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of SB 204741 is essential for proper handling and use in experimental settings.

Table 2: Physical and Chemical Properties of SB 204741

| Property | Value | Reference |

| Molecular Weight | 286.35 g/mol | |

| Formula | C14H14N4OS | |

| CAS Number | 152239-46-8 | |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) | |

| Storage | Store at room temperature or -20°C for long-term storage. Protect from light. | [3] |

Serotonin 5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor primarily signals through the canonical Gq/11 protein pathway. Understanding this pathway is fundamental to interpreting the effects of SB 204741.

Caption: 5-HT2B receptor signaling pathway and the inhibitory action of SB 204741.

Upon binding of serotonin, the 5-HT2B receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses. SB 204741 exerts its effect by competitively binding to the 5-HT2B receptor, thereby preventing serotonin from initiating this signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing SB 204741.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of SB 204741 for the 5-HT2B receptor.

Objective: To calculate the Ki of SB 204741 for the 5-HT2B receptor.

Materials:

-

Cell membranes expressing the human 5-HT2B receptor.

-

Radioligand (e.g., [³H]LSD or a specific 5-HT2B radioligand).

-

SB 204741 stock solution (in DMSO).

-

Non-specific binding control (e.g., high concentration of serotonin or another 5-HT2B ligand).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of SB 204741 in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle (for total binding), the non-specific binding control, or varying concentrations of SB 204741.

-

Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of SB 204741 (the concentration that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (e.g., Calcium Mobilization)

This protocol assesses the functional antagonist activity of SB 204741 by measuring its ability to block serotonin-induced intracellular calcium release.

Objective: To determine the IC50 and pA2 of SB 204741 in a functional assay.

Materials:

-

HEK293 cells stably expressing the human 5-HT2B receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

SB 204741 stock solution (in DMSO).

-

Serotonin (5-HT) stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Cell Preparation: Plate the 5-HT2B-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Add varying concentrations of SB 204741 or vehicle to the wells and incubate for a specific period to allow for receptor binding.

-

Agonist Stimulation: Place the plate in the FLIPR and add a fixed concentration of serotonin (typically the EC80 concentration) to all wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Generate concentration-response curves for SB 204741's inhibition of the serotonin response. Calculate the IC50 value. For pA2 determination, perform a Schild analysis by generating serotonin concentration-response curves in the presence of multiple fixed concentrations of SB 204741.

Caption: A typical experimental workflow for an in vitro functional assay using SB 204741.

In Vivo Studies in Animal Models

SB 204741 has been used in various animal models to investigate the role of the 5-HT2B receptor in disease. The following provides a general protocol that can be adapted for specific models.

Objective: To evaluate the effect of 5-HT2B receptor blockade by SB 204741 in a disease model.

Materials:

-

Experimental animals (e.g., rats, mice).

-

SB 204741.

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]

-

Disease induction agent (if applicable, e.g., isoproterenol for myocardial remodeling).[4][5]

-

Equipment for administration (e.g., syringes, gavage needles).

-

Equipment for endpoint measurements (e.g., echocardiography, hemodynamic monitoring, tissue collection).

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for a sufficient period before the experiment.

-

Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, disease model + vehicle, disease model + SB 204741 at various doses).

-

Drug Preparation and Administration: Prepare a fresh solution or suspension of SB 204741 in the chosen vehicle. Administer SB 204741 at the desired dose (e.g., 0.25-1.0 mg/kg) and route (e.g., intraperitoneal, i.p.).[4] The administration schedule will depend on the specific study design (e.g., daily for several weeks).

-

Disease Induction: Induce the disease pathology according to the established model.

-

Monitoring and Endpoint Analysis: Monitor the animals throughout the study for any adverse effects. At the end of the study, perform the relevant endpoint measurements to assess the therapeutic efficacy of SB 204741. This may include functional assessments, biochemical analyses, and histological examinations of tissues.

-

Data Analysis: Statistically analyze the data to determine the significance of the observed effects of SB 204741 compared to the control groups.

Applications in Research and Drug Development

SB 204741 has been instrumental in defining the role of the 5-HT2B receptor in several key areas:

-

Cardiopulmonary Diseases: It has been used to study the involvement of 5-HT2B in pulmonary hypertension, myocardial remodeling following injury, and calcific aortic valve disease.[1][4][6]

-

Neuroscience: Research has utilized SB 204741 to investigate the role of 5-HT2B receptors in modulating neuronal excitability and behavior.[7]

-

Gastrointestinal Function: The compound has helped to explore the function of 5-HT2B receptors in gut motility.[1]

-

Drug Discovery: SB 204741 serves as a reference compound in the development and screening of new, potentially more potent and selective 5-HT2B receptor antagonists for therapeutic use.[8]

Conclusion

SB 204741 remains a cornerstone for research into the physiological and pathological roles of the serotonin 5-HT2B receptor. Its well-characterized pharmacological profile, coupled with its high selectivity, provides a reliable means to dissect the contributions of this receptor to various biological processes. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute rigorous studies, ultimately advancing our understanding of serotonin signaling and paving the way for novel therapeutic interventions.

References

- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-204741 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SB 204741: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor, a Gq/11 protein-coupled receptor implicated in a variety of physiological and pathological processes. First synthesized in 1994, it has become a crucial pharmacological tool for investigating the role of the 5-HT2B receptor in preclinical models of disease.[1] This document provides a comprehensive overview of the preclinical data available for SB 204741, focusing on its pharmacological properties, its effects in various disease models, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the field.

Pharmacology and Mechanism of Action

SB 204741 acts as a competitive antagonist at the 5-HT2B receptor.[2] Its primary mechanism involves blocking the binding of endogenous serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2B receptor, thereby inhibiting the canonical Gq/11 protein signaling pathway and the subsequent increase in intracellular inositol phosphates (IP3), diacylglycerol (DAG), and calcium.[1]

Receptor Binding Affinity and Selectivity

SB 204741 demonstrates high affinity for the 5-HT2B receptor with significant selectivity over other serotonin receptor subtypes, particularly the structurally related 5-HT2A and 5-HT2C receptors.[1][2] This selectivity is critical for its utility as a research tool to dissect the specific functions of the 5-HT2B receptor.

| Receptor Subtype | Potency / Affinity Metric | Value | Reference |

| Human 5-HT2B | pA2 | 7.95 | [3] |

| Human 5-HT2B | pKi | 7.1 - 7.95 | [1][4][5] |

| Human 5-HT2C | pKi | 5.82 | [3] |

| Human 5-HT2A | pKi | < 5.2 | [3] |

| Other 5-HT Receptors | Selectivity | Displays ≥135-fold selectivity over 5-HT2C and even higher over 5-HT1A, 1D, 1E, 3, and 4 receptors. | [2][3] |

Preclinical Efficacy in Disease Models

SB 204741 has been evaluated in a wide range of preclinical animal models, demonstrating potential therapeutic effects in cardiovascular diseases, metabolic disorders, and oncology.

Cardiovascular Disorders

The 5-HT2B receptor is known to play a role in cardiovascular remodeling and hypertension. Blockade of this receptor with SB 204741 has shown promising results in preventing disease progression.[1]

In a rat model of myocardial injury induced by the β-adrenergic agonist isoproterenol, SB 204741 provided a dose-dependent cardioprotective effect.[6][7]

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Wistar Rats | Induction: Isoproterenol (85 mg/kg/day, s.c.)Treatment: SB 204741 (0.25, 0.5, 1.0 mg/kg/day, i.p.) | - Improved hemodynamic and ventricular functions.- Reduced expression of inflammatory proteins (NF-κBp65, TNF-α, IL-6).- Attenuated apoptosis (decreased Caspase-3, Bax; increased Bcl-2).- Modulated MAPKs and increased Heat Shock Proteins (HSPs).- Normalized nitric oxide levels and endogenous antioxidants. | [6][7] |

Metabolic Disorders

In a mouse model of diet-induced obesity, pharmacological inhibition of the 5-HT2B receptor with SB 204741 improved metabolic dysfunction.[8]

| Animal Model | Treatment Protocol | Key Findings | Reference |

| C57BL/6J Mice | Induction: High-Fat Diet (HFD) for 10 weeks.Treatment: SB 204741 (daily i.p. injection) for 3 weeks. | - Improved glucose tolerance in an Intraperitoneal Glucose Tolerance Test (IPGTT).- Reduced plasma insulin levels.- Blocked 5-HT-induced phosphorylation of Hormone-Sensitive Lipase (HSL) in primary visceral adipocytes. | [8] |

Oncology

Recent studies have highlighted the role of 5-HT2B signaling in cancer progression. SB 204741 has been shown to suppress tumor growth in preclinical models of colorectal cancer.[9]

| Model | Treatment Protocol | Key Findings | Reference |

| CT26 & COLO-205 cell lines | In vitro treatment with SB 204741 | - Significantly inhibited CRC cell proliferation and migration. | [9] |

| Xenograft Mouse Model | In vivo treatment with SB 204741 | - Suppressed tumor growth.- Inhibition was associated with the suppression of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. | [9] |

Signaling Pathways Modulated by SB 204741

The therapeutic effects of SB 204741 are a direct consequence of its ability to block 5-HT2B receptor-mediated signaling cascades.

Canonical 5-HT2B Receptor Signaling

The primary pathway initiated by 5-HT2B receptor activation is through the Gq protein, leading to downstream calcium signaling. SB 204741 directly inhibits the initial step of this cascade.

Caption: Canonical 5-HT2B Gq-protein signaling pathway and its inhibition by SB 204741.

Cardioprotective Signaling in Myocardial Remodeling

In the context of isoproterenol-induced cardiac stress, SB 204741 modulates multiple pathways, shifting the balance from injury and apoptosis towards survival.[6]

Caption: SB 204741 modulates MAPK, inflammatory, and apoptotic pathways to confer cardioprotection.

ERK Signaling in Colorectal Cancer

SB 204741 inhibits 5-HT2B-mediated activation of the ERK pathway, a critical driver of cell proliferation and migration in colorectal cancer.[9]

Caption: Inhibition of HTR2B-ERK signaling in colorectal cancer by SB 204741.

Experimental Protocols

This section details the methodologies used in key preclinical studies of SB 204741. These protocols are provided for reference only.

In Vivo: Isoproterenol-Induced Myocardial Remodeling in Rats

-

Animal Model: Male Wistar rats.[6]

-

Induction of Myocardial Injury: Isoproterenol was administered subcutaneously (s.c.) at a dose of 85 mg/kg/day.[6]

-

Drug Administration: SB 204741 was administered intraperitoneally (i.p.) at doses of 0.25, 0.5, and 1.0 mg/kg/day.[6][7]

-

Assessment:

-

Hemodynamics: Measured using a pressure transducer catheter inserted into the left ventricle.

-

Biochemical Analysis: Cardiac injury markers (e.g., creatine kinase-MB), antioxidant enzymes (e.g., SOD, GSH), and inflammatory markers (e.g., TNF-α) were measured from heart tissue homogenates or serum.[4]

-

Western Blotting: Protein expression levels of 5-HT2B, NF-κBp65, IKK-β, MAPKs (p-p38, p-JNK, p-ERK), HSPs (Hsp27, Hsp70), and apoptotic proteins (Bax, Bcl-2, Caspase-3, Cytochrome c) were quantified from heart tissue lysates.[6]

-

Histopathology: Heart tissue sections were stained with Hematoxylin and Eosin (H&E) to assess myocardial architecture. Apoptosis was detected using TUNEL staining.[6]

-

In Vitro: Calcium Mobilization Assay

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT2B receptor (HEK-5-HT2B).[10]

-

Methodology:

-

Cells are plated in 384-well plates.[10]

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds, such as SB 204741, are added to the wells and incubated.

-

The 5-HT2B receptor is stimulated with a known agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (EC80).[10]

-

Changes in intracellular calcium are measured as changes in fluorescence intensity over time using a plate reader (e.g., FLIPR).

-

The inhibitory effect of SB 204741 is quantified by the reduction in the agonist-induced fluorescence signal.

-

Workflow for a Typical In Vivo Study

The following diagram illustrates a general workflow for evaluating SB 204741 in an animal model of disease.

Caption: A generalized experimental workflow for preclinical in vivo studies of SB 204741.

Conclusion

SB 204741 is a well-characterized, potent, and selective 5-HT2B receptor antagonist that has been instrumental in defining the role of this receptor in numerous pathophysiological states. Preclinical evidence strongly supports its potential as a modulator of cardiovascular remodeling, metabolic dysfunction, and cancer cell proliferation. The detailed data and protocols summarized in this guide serve as a foundational resource for future research and development efforts targeting the 5-HT2B receptor. While early reports noted limited information on pharmacokinetics, its consistent efficacy across multiple models via intraperitoneal administration confirms its utility in preclinical research.[1]

References

- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-204741 - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Inhibiting serotonin signaling through HTR2B in visceral adipose tissue improves obesity-related insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of HTR2B-mediated serotonin signaling in colorectal cancer suppresses tumor growth through ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

SB 204741: A Technical Guide for Investigating 5-HT2B Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SB 204741, a potent and selective antagonist, as a critical research tool for elucidating the complex signaling pathways of the 5-hydroxytryptamine 2B (5-HT2B) receptor. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a wide range of physiological and pathological processes, including cardiovascular function, fibrosis, and neuronal signaling. The selectivity of SB 204741 makes it an indispensable tool for isolating and studying the specific contributions of this receptor subtype.

Pharmacological Profile of SB 204741

SB 204741 (N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea) is distinguished by its high affinity for the 5-HT2B receptor and significant selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors. This pharmacological profile is essential for minimizing off-target effects and ensuring that observed biological responses can be confidently attributed to the blockade of 5-HT2B.

Table 1: Binding Affinity and Potency of SB 204741 Summarizes the key quantitative metrics defining the interaction of SB 204741 with serotonin receptors.

| Parameter | Receptor Subtype | Value | Notes |

| pKi | 5-HT2B | 7.1 - 7.85 | pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity.[1][2][3] |

| pA2 | 5-HT2B | 7.95 | pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[4][5][6] |

| IC50 | 5-HT2B | 70 nM | Concentration causing 50% inhibition of agonist response in an IP1 accumulation functional assay.[7] |

| pKi | 5-HT2C | 5.82 | Demonstrates significantly lower affinity compared to 5-HT2B.[4][6] |

| pKi | 5-HT2A | < 5.2 | Demonstrates very low affinity compared to 5-HT2B.[4][6] |

Table 2: Selectivity Profile of SB 204741 Highlights the compound's selectivity for the 5-HT2B receptor over other subtypes.

| Receptor Comparison | Selectivity Fold | Reference |

| 5-HT2B vs. 5-HT2C | ≥ 135-fold | [4][6][8] |

| 5-HT2B vs. 5-HT2A | > 135-fold | [4][6][8] |

| 5-HT2B vs. Other 5-HT Receptors | Low affinity for 5-HT1A, 1D, 1E, 3, and 4 | [4][6] |

Mechanism of Action and Signaling Pathways

The 5-HT2B receptor is canonically coupled to Gq/11 proteins.[7] Upon activation by serotonin, the receptor initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[9][10]

However, research has revealed that 5-HT2B signaling is more complex, involving crosstalk with other pathways critical to cell proliferation and function. SB 204741 is instrumental in dissecting these pathways by selectively blocking the initial Gq-mediated activation. Non-canonical signaling can involve the mitogen-activated protein kinase (MAPK/ERK) pathway and transactivation of receptor tyrosine kinases.[11]

Experimental Protocols

The following are representative protocols for assays where SB 204741 is commonly used. Researchers should optimize these protocols for their specific cell lines, tissues, and experimental conditions.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of SB 204741 by measuring its ability to displace a known radioligand from the 5-HT2B receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO-K1 cells) to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine protein concentration using a BCA or Bradford assay.

2. Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like serotonin (10 µM, for non-specific binding) or varying concentrations of SB 204741.

-

50 µL of a suitable radioligand (e.g., [3H]-Serotonin) at a concentration near its Kd.

-

100 µL of the prepared membrane homogenate (containing 50-100 µg of protein).

-

-

Incubate the plate for 60-90 minutes at 25°C or 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SB 204741.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Antagonism Assay (IP1 Accumulation)

This assay measures the ability of SB 204741 to block agonist-induced Gq signaling by quantifying the accumulation of the IP3 metabolite, inositol monophosphate (IP1).[7]

1. Cell Preparation:

-

Seed CHO-K1 cells stably expressing the human 5-HT2B receptor into 96-well plates at a density of ~7,000 cells/well.

-

Allow cells to adhere and grow overnight.

2. Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of SB 204741 (or vehicle control) for 15-30 minutes at 37°C.

-

Add a 5-HT2B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80, approximately 20 nM).

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

-

Normalize the data to the response produced by the agonist alone (0% inhibition) and the basal level (100% inhibition).

-

Plot the normalized response against the log concentration of SB 204741.

-

Determine the IC50 value using non-linear regression. This value represents the concentration of SB 204741 required to inhibit 50% of the agonist-induced response.

Protocol 3: Example In Vivo Experimental Design

SB 204741 can be used in animal models to investigate the physiological role of the 5-HT2B receptor. This example is based on a study of cardiac remodeling in rats.[1][2]

1. Animal Model:

-

Use male Wistar or Sprague-Dawley rats.

-

Induce cardiac remodeling (e.g., hypertrophy, fibrosis) using a known agent like isoproterenol (e.g., 85 mg/kg/day, s.c.).

2. Dosing and Administration:

-

Dissolve SB 204741 in a suitable vehicle (e.g., DMSO followed by dilution in saline).

-

Administer SB 204741 dose-dependently (e.g., 0.25, 0.5, and 1.0 mg/kg/day) via intraperitoneal (i.p.) injection.

-

Treatment can be prophylactic (starting before the inducing agent) or therapeutic (starting after).

3. Endpoint Measurements:

-

Hemodynamics: Measure blood pressure, heart rate, and ventricular function.

-

Histology: Perfuse and fix heart tissue for staining (e.g., H&E, Masson's trichrome) to assess myocyte size and fibrosis.

-

Biochemical Analysis: Homogenize heart tissue to measure markers of cardiac injury, inflammation (e.g., TNF-α, IL-6), and signaling pathway activation (e.g., phosphorylation of MAPKs) via Western blot or ELISA.

4. Data Analysis:

-

Compare the endpoint measurements between the vehicle control group, the isoproterenol-only group, and the groups treated with isoproterenol plus SB 204741.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if SB 204741 significantly attenuates the pathological changes induced by the agonist.

References

- 1. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. SB 204741 | 5-HT2B Receptors | Tocris Bioscience [tocris.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. SB-204741 - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

A Comprehensive Technical Guide to SB 204741: A Selective 5-HT2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 204741 is a potent and highly selective antagonist of the serotonin 2B receptor (5-HT2B). Its ability to specifically block this receptor has made it an invaluable tool in neuroscience, pharmacology, and various other fields of biomedical research. This technical guide provides an in-depth overview of SB 204741, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use in laboratory settings. The information presented herein is intended to support researchers and drug development professionals in their exploration of the physiological and pathological roles of the 5-HT2B receptor and the therapeutic potential of its antagonists.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for SB 204741 is N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea [1][2].

| Identifier | Value |

| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea[1][2] |

| CAS Number | 152239-46-8[1] |

| Molecular Formula | C14H14N4OS[1] |

| Molecular Weight | 286.35 g/mol [1] |

| Purity | >99% |

| Solubility | Soluble in DMSO to 100 mM and in ethanol to 25 mM |

Pharmacological Profile and Mechanism of Action

SB 204741 functions as a competitive antagonist at the 5-HT2B receptor. It exhibits high affinity for this receptor subtype, with reported pKi values of approximately 7.85 and pA2 values around 7.95.[3] A key feature of SB 204741 is its high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes. It has been reported to be around 135-fold more selective for the 5-HT2B receptor compared to the closely related 5-HT2C receptor and shows even greater selectivity over the 5-HT2A receptor.[1][3]

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by serotonin, the 5-HT2B receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the initial binding of serotonin to the 5-HT2B receptor, SB 204741 effectively inhibits this entire downstream signaling cascade.

Furthermore, the 5-HT2B receptor has been shown to modulate the extracellular signal-regulated kinase (ERK) signaling pathway, a critical pathway in cell proliferation and differentiation.[4] Inhibition of the 5-HT2B receptor by SB 204741 can therefore lead to the suppression of ERK signaling.

Receptor Binding Affinity

The following table summarizes the binding affinities of SB 204741 for various serotonin receptor subtypes.

| Receptor Subtype | pKi | Reference |

| 5-HT2B | 7.85 | |

| 5-HT2C | 5.8 | |

| 5-HT2A | < 5.2 | [3] |

Signaling Pathways

The primary signaling mechanism of the 5-HT2B receptor involves the Gq/11 pathway, leading to downstream activation of various cellular processes. SB 204741, as an antagonist, blocks the initiation of this cascade. Additionally, modulation of the ERK/MAPK pathway has been observed.

Experimental Protocols

Radioligand Binding Assay for 5-HT2B Receptor

This protocol is a general guideline for determining the binding affinity of SB 204741 to the 5-HT2B receptor. Specific parameters may need to be optimized based on the source of the receptor (e.g., cell line, tissue homogenate) and the specific radioligand used.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2B receptor or tissue homogenates known to express the receptor (e.g., rat stomach fundus).

-

Radioligand: [3H]-LSD or [3H]-5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled serotonin or another suitable 5-HT2B ligand.

-

SB 204741: Stock solution in DMSO.

-

Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and non-specific binding control.

-

Competition Binding: Receptor preparation, radioligand, and varying concentrations of SB 204741.

-

-

Incubation: Add the components to the wells. The final assay volume is typically 200-250 µL. Incubate at room temperature or 37°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters under vacuum. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the SB 204741 concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Western Blot for ERK Phosphorylation

This protocol outlines the detection of phosphorylated ERK (p-ERK) to assess the effect of SB 204741 on the ERK signaling pathway.

Materials:

-

Cell Culture: Cells expressing the 5-HT2B receptor.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: (e.g., BCA assay).

-

SDS-PAGE Gels and Electrophoresis System.

-

PVDF or Nitrocellulose Membranes.

-

Transfer System.

-

Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies: Rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Imaging System.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat with serotonin in the presence or absence of SB 204741 for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK.

In Vivo Applications and Considerations

SB 204741 has been utilized in various in vivo studies to investigate the physiological roles of the 5-HT2B receptor. For example, it has been used in rodent models of myocardial remodeling, where it was administered intraperitoneally (i.p.) at doses ranging from 0.25 to 1.0 mg/kg.[5] When designing in vivo experiments, it is crucial to consider the pharmacokinetics of SB 204741 in the chosen animal model, including its absorption, distribution, metabolism, and excretion, to determine the appropriate dosing regimen.

Conclusion

SB 204741 is a powerful and selective pharmacological tool for investigating the multifaceted roles of the 5-HT2B receptor. Its high affinity and selectivity make it an ideal candidate for both in vitro and in vivo studies aimed at elucidating the involvement of this receptor in health and disease. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the 5-HT2B receptor. As with any experimental tool, careful optimization of protocols and consideration of the specific experimental context are paramount for obtaining reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for SB 204741 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] It exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various biological systems.[1] The 5-HT2B receptor is implicated in a range of physiological processes, including cardiovascular function, and its dysregulation has been linked to conditions such as cardiac fibrosis and valvulopathy.[2] These application notes provide a summary of reported in vivo dosages of SB 204741 in murine models and detailed protocols for its administration to aid in the design and execution of preclinical research studies.

Data Presentation: In Vivo Dosages of SB 204741

The following table summarizes the reported in vivo dosages of SB 204741 in mice and rats. While data in mice is limited, dosages used in rat models can provide a useful reference for dose-range finding studies in mice.

| Species | Model | Dosage | Route of Administration | Dosing Regimen | Observed Effects |

| Mouse | High-Fat Diet-Induced Obesity | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Improved glucose tolerance, reduced plasma insulin levels, decreased visceral adipose tissue inflammation, and improved hepatic steatosis.[3] |

| Rat | Isoproterenol-Induced Myocardial Remodeling | 0.25 - 1.0 mg/kg | Intraperitoneal (i.p.) | Daily | Dose-dependent improvement of hemodynamic and ventricular functions.[2][4] |

| Rat | Isoproterenol-Induced Myocardial Remodeling | 0.5 and 1.0 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days (pre-treatment) | Attenuation of myocardial remodeling.[4] |

Experimental Protocols

Preparation of SB 204741 for Intraperitoneal Injection

Materials:

-

SB 204741 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (25-30 gauge)

Protocol:

This protocol is a suggested formulation based on the solubility of SB 204741 and common vehicle preparations for in vivo studies. Researchers should perform their own solubility and stability tests.

-

Prepare a stock solution of SB 204741 in DMSO. SB 204741 is soluble in DMSO up to 100 mM.[5] For a 20.8 mg/mL stock solution, dissolve 20.8 mg of SB 204741 in 1 mL of DMSO. Vortex until fully dissolved.

-

Prepare the vehicle solution. In a sterile tube, combine the following:

-

400 µL PEG300

-

50 µL Tween-80

-

450 µL sterile saline

-

-

Prepare the final injection solution. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL SB 204741 stock solution in DMSO to the 900 µL of the vehicle solution.

-

Mix thoroughly. Vortex the final solution until it is clear and homogenous.

-

Administer immediately. It is recommended to prepare the solution fresh on the day of use.

Intraperitoneal (i.p.) Injection in Mice

Procedure:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse or using a suitable restraint device.

-

Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, and other vital organs.

-

Needle Insertion: Use a 25-30 gauge needle. Insert the needle at a 30-45 degree angle with the bevel facing up.

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

-

Injection: Slowly and steadily inject the calculated volume of the SB 204741 solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

-

Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

-

Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.

Mandatory Visualizations

5-HT2B Receptor Signaling Pathway and the Effect of SB 204741